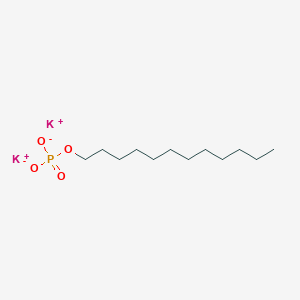
3-Chloro-2-biphenylol potassium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-2-biphenylol potassium salt is a chemical compound that is widely used in scientific research. It is a derivative of biphenyl and has been found to have several applications in various fields of study.
Mecanismo De Acción
The mechanism of action of 3-Chloro-2-biphenylol potassium salt is not fully understood. However, it has been found to inhibit the activity of certain enzymes, particularly those involved in the metabolism of biphenyl. It has also been shown to have antioxidant properties and can scavenge free radicals in vitro.
Efectos Bioquímicos Y Fisiológicos
3-Chloro-2-biphenylol potassium salt has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of certain microorganisms and to have anti-inflammatory properties. It has also been found to have an effect on the metabolism of lipids and carbohydrates in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-Chloro-2-biphenylol potassium salt in lab experiments is its high purity and stability. It is also relatively easy to synthesize and is commercially available. However, it has some limitations, including its low solubility in non-polar solvents and its potential toxicity to certain organisms.
Direcciones Futuras
There are several future directions for the study of 3-Chloro-2-biphenylol potassium salt. One area of research could focus on its potential use as an antioxidant in the treatment of oxidative stress-related diseases. Another area of research could focus on its effect on the gut microbiome and its potential use as a prebiotic. Additionally, the development of new synthetic methods for 3-Chloro-2-biphenylol potassium salt could lead to the discovery of new derivatives with improved properties.
Métodos De Síntesis
The synthesis of 3-Chloro-2-biphenylol potassium salt involves the reaction of 2-biphenylol with potassium hydroxide and chloroform. The reaction takes place in the presence of a catalyst and under controlled conditions. The resulting product is a white crystalline powder that is soluble in water and other polar solvents.
Aplicaciones Científicas De Investigación
3-Chloro-2-biphenylol potassium salt has several scientific research applications. It is commonly used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the study of enzyme kinetics and as a model compound for the study of biphenyl metabolism in microorganisms.
Propiedades
Número CAS |
18128-17-1 |
|---|---|
Nombre del producto |
3-Chloro-2-biphenylol potassium salt |
Fórmula molecular |
C12H8ClKO |
Peso molecular |
242.74 g/mol |
Nombre IUPAC |
potassium;2-chloro-6-phenylphenolate |
InChI |
InChI=1S/C12H9ClO.K/c13-11-8-4-7-10(12(11)14)9-5-2-1-3-6-9;/h1-8,14H;/q;+1/p-1 |
Clave InChI |
MNVHODLJABCKMB-UHFFFAOYSA-M |
SMILES isomérico |
C1=CC=C(C=C1)C2=C(C(=CC=C2)Cl)[O-].[K+] |
SMILES |
C1=CC=C(C=C1)C2=C(C(=CC=C2)Cl)[O-].[K+] |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C(=CC=C2)Cl)[O-].[K+] |
Otros números CAS |
18128-17-1 |
Sinónimos |
6-Chloro-2-phenylphenol, potassium salt |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B96173.png)



